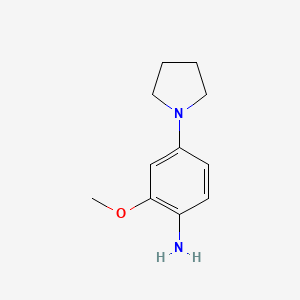

2-Methoxy-4-(pyrrolidin-1-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methoxy-4-(pyrrolidin-1-yl)aniline is an organic compound that features a methoxy group and a pyrrolidine ring attached to an aniline core

Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to influence various biological activities .

Result of Action

Compounds with a pyrrolidine ring have been reported to have various biological profiles .

Action Environment

The stereochemistry of the pyrrolidine ring, a common feature in this compound, can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)aniline typically involves the reaction of 2-methoxyaniline with pyrrolidine under specific conditions. One common method includes:

Starting Materials: 2-Methoxyaniline and pyrrolidine.

Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, like palladium on carbon (Pd/C).

Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxy-4-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Aplicaciones Científicas De Investigación

2-Methoxy-4-(pyrrolidin-1-yl)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound can be used in the production of dyes, pigments, and other materials.

Comparación Con Compuestos Similares

Similar Compounds

2-Methoxy-4-(piperidin-1-yl)aniline: Similar structure but with a piperidine ring instead of pyrrolidine.

2-Methoxy-4-(morpholin-1-yl)aniline: Contains a morpholine ring.

2-Methoxy-4-(pyrrolidin-1-yl)benzonitrile: Similar structure with a benzonitrile group.

Uniqueness

2-Methoxy-4-(pyrrolidin-1-yl)aniline is unique due to the presence of both a methoxy group and a pyrrolidine ring, which confer specific electronic and steric properties. These features can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound in medicinal chemistry and other fields.

Actividad Biológica

2-Methoxy-4-(pyrrolidin-1-yl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its structural features, which include a methoxy group and a pyrrolidine ring attached to an aniline structure. This compound is of particular interest because it may serve as a pharmacophore, potentially interacting with various biological targets, especially in the context of neurological pathways. This article delves into the biological activity of this compound, highlighting its pharmacological potential, synthesis methods, and relevant case studies.

Structural Characteristics

- Methoxy Group : Enhances lipophilicity and can influence the compound's interaction with biological membranes.

- Pyrrolidine Ring : Provides flexibility and potential for conformational changes, which can affect binding to biological targets.

Pharmacological Potential

Research indicates that this compound may exhibit significant biological activity, particularly in modulating neurotransmitter systems. The presence of both aniline and pyrrolidine moieties suggests potential interactions with enzymes and receptors involved in central nervous system disorders .

Antimicrobial Activity

Although direct evidence for the antimicrobial properties of this compound is sparse, related pyrrolidine derivatives have demonstrated antibacterial and antifungal activities. A study evaluating various pyrrolidine derivatives found that certain compounds exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria .

| Compound Name | Activity Type | MIC (mg/mL) | Target Organisms |

|---|---|---|---|

| Compound A | Antibacterial | 0.0039 | S. aureus |

| Compound B | Antifungal | 0.025 | C. albicans |

Case Study 1: Neuropharmacological Exploration

In a study investigating the structure-activity relationship (SAR) of pyrrolidine derivatives, modifications to the pyrrolidine ring were found to significantly affect receptor binding affinity and functional activity . Although this compound was not directly tested, the findings suggest that similar modifications could enhance its pharmacological profile.

Case Study 2: Antimicrobial Screening

Another study screened a variety of pyrrolidine derivatives for antimicrobial activity against resistant strains of bacteria. Some derivatives showed promising results with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties . The implications for this compound suggest that it may also possess similar antimicrobial potential.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways, often involving the reaction of an appropriate aniline derivative with a pyrrolidine precursor. Common methods include:

- Direct Amination : Reacting methoxy-substituted anilines with pyrrolidine under acidic or basic conditions.

- Coupling Reactions : Utilizing coupling agents to facilitate the formation of the aniline-pyrrolidine bond.

These methods are scalable for industrial applications, ensuring high yields and purity through optimized reaction conditions .

Propiedades

IUPAC Name |

2-methoxy-4-pyrrolidin-1-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-8-9(4-5-10(11)12)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAZXNWXHHFVQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718526 |

Source

|

| Record name | 2-Methoxy-4-(pyrrolidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143525-62-6 |

Source

|

| Record name | 2-Methoxy-4-(pyrrolidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.